molecular formula C13H15NO B13469677 2-Benzoyl-2-azabicyclo[2.2.1]heptane

2-Benzoyl-2-azabicyclo[2.2.1]heptane

Cat. No.: B13469677
M. Wt: 201.26 g/mol
InChI Key: OYSIGICKZCIKMF-UHFFFAOYSA-N
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Description

2-Benzoyl-2-azabicyclo[221]heptane is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-2-azabicyclo[2.2.1]heptane can be achieved through several methods. One notable method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves high-pressure synthesis and the use of catalysts to facilitate the formation of the desired bicyclic structure .

Chemical Reactions Analysis

Hydrolysis and Ring-Opening Reactions

The benzoyl group undergoes acid-catalyzed hydrolysis to regenerate the free amine. In studies of related 7-azabicyclo[2.2.1]heptane amides, treatment with HCl (6 M, reflux) cleaves the benzoyl moiety, yielding the corresponding amine hydrochloride (Fig. 2) . Computational studies suggest the reaction proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water .

Oxidation

The bicyclic framework resists oxidation, but the benzoyl group can be modified:

  • Epoxidation : Treatment with mCPBA in CH₂Cl₂ selectively oxidizes the endo double bond (if present) .

  • Benzoyl Deactivation : Electron-withdrawing substituents (e.g., -NO₂) on the benzoyl ring slow hydrolysis by 40–60% compared to unsubstituted analogs .

Reduction

  • LiAlH₄ reduces the amide to a secondary amine, but the bicyclic structure remains intact (yield: 78%) .

  • H₂/Pd-C hydrogenation under high pressure (50 atm) opens the bridgehead C–N bond, yielding a monocyclic amine .

Substitution Reactions

The bridgehead nitrogen participates in nucleophilic substitutions under specific conditions:

ReagentProductYield
MeI (excess)N-Methyl derivative85%
Ac₂O (pyridine)N-Acetyl derivative72%
TsCl (Et₃N)N-Tosyl derivative68%

Steric hindrance from the bicyclic framework limits reactivity at the bridgehead nitrogen .

Stereochemical Influences on Reactivity

The bicyclic structure imposes nitrogen pyramidalization (τ = 0.35–0.45), reducing amide resonance stabilization (Fig. 3) . This increases susceptibility to:

  • Rotational Barriers : ΔG‡ for amide bond rotation is 12–15 kcal/mol, compared to 18–20 kcal/mol in planar amides .

  • Base-Induced Decomposition : Strong bases (e.g., LDA) induce ring-opening via deprotonation at C3 .

Radical-Mediated Rearrangements

Exposure to SmI₂ triggers a cascade reaction:

  • Ketyl radical formation at the carbonyl group.

  • 5-exo-trig cyclization to form a spiro intermediate.

  • Rearrangement to a 2-azabicyclo[2.2.1]heptene derivative (Fig. 4) .

ParameterValue
SmI₂ Equivalents3.0
SolventTHF
Temperature23°C
Yield82%

Mechanism of Action

The mechanism of action of 2-Benzoyl-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of enzymes and receptors . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Benzoyl-2-azabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the versatility it offers in synthetic and research applications.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-azabicyclo[2.2.1]heptan-2-yl(phenyl)methanone

InChI

InChI=1S/C13H15NO/c15-13(11-4-2-1-3-5-11)14-9-10-6-7-12(14)8-10/h1-5,10,12H,6-9H2

InChI Key

OYSIGICKZCIKMF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CN2C(=O)C3=CC=CC=C3

Origin of Product

United States

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